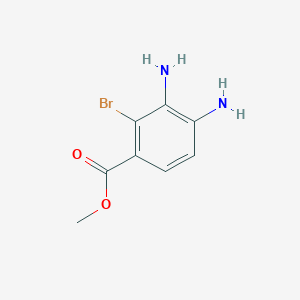

Methyl 3,4-diamino-2-bromobenzoate

Description

Significance of Methyl 3,4-diamino-2-bromobenzoate within the Class of Aminated and Halogenated Aromatic Intermediates

This compound is a highly functionalized aromatic intermediate that holds considerable significance in the realm of organic synthesis. Its structure, featuring two activating amino groups and a deactivating but synthetically versatile bromine atom, presents a unique combination of electronic properties. The ortho-diamine arrangement is a key structural feature that enables its use as a precursor for the synthesis of various heterocyclic compounds, most notably quinoxalines. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and effective method for constructing the quinoxaline (B1680401) ring system, which is a common scaffold in many biologically active molecules. nih.govsapub.orgresearchgate.netasmarya.edu.ly

The presence of the bromine atom further enhances the synthetic utility of this compound. Halogenated aromatic compounds are crucial in organic synthesis as they can undergo a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This opens up possibilities for further elaboration of the molecular structure, enabling the introduction of a wide range of substituents at the 2-position of the benzene (B151609) ring. The bromine atom's inductive electron-withdrawing effect also modulates the reactivity of the aromatic ring towards electrophilic substitution.

Overview of Academic Research Approaches to Substituted Benzoate (B1203000) Esters

Academic research on substituted benzoate esters encompasses a broad spectrum of synthetic methodologies and applications. A common approach to synthesizing these esters is through the Fischer esterification of the corresponding substituted benzoic acids. For instance, the synthesis of methyl 3,4-diaminobenzoate (B8644857) can be achieved by reacting 3,4-diaminobenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or thionyl chloride. rsc.orgchemicalbook.com This method is widely applicable for the preparation of various methyl and ethyl benzoates.

The introduction of substituents onto the aromatic ring is another major focus of research. Nitration, followed by reduction, is a common strategy to introduce amino groups. For example, the synthesis of 3,4-diaminobenzoic acid can be achieved from 4-aminobenzoic acid through a sequence of acetylation, nitration, hydrolysis, and reduction. researchgate.net Halogenation of the benzene ring is typically accomplished using electrophilic halogenating agents, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen. chemicalbook.com

The strategic use of these substituted benzoate esters as intermediates is a prominent theme in academic literature. They are frequently employed in the synthesis of heterocyclic compounds, polymers, and other complex organic molecules with specific functional properties. The development of novel and efficient synthetic routes to access highly functionalized benzoate esters remains an active area of research, driven by the continuous demand for new molecules with tailored properties for various applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Solid |

| CAS Number | 1245643-11-1 |

Interactive Data Table: Research Findings on Related Substituted Benzoates

| Compound | Synthetic Method | Application/Finding | Reference |

| Methyl 3,4-diaminobenzoate | Esterification of 3,4-diaminobenzoic acid with methanol and thionyl chloride. | Intermediate for further functionalization. | rsc.org |

| 3,4-Diaminobenzoic acid | Acetylation, nitration, hydrolysis, and reduction of 4-aminobenzoic acid. | Precursor for the synthesis of Methyl 3,4-diaminobenzoate. | researchgate.net |

| 5-Bromo-2-chloro-benzoic acid | Diazotization of a 5-bromo-2-aminobenzoic acid derivative followed by chlorination and hydrolysis. | Raw material for the synthesis of hypoglycemic drugs. | google.com |

| Quinoxaline derivatives | Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. | Biologically active compounds. | nih.govsapub.orgresearchgate.netasmarya.edu.ly |

An in-depth examination of the synthetic approaches for this compound, a significant chemical intermediate, reveals a variety of strategic methodologies. This article focuses exclusively on the synthesis of this compound and its closely related isomers, detailing the functionalization of the benzene ring, optimization of reaction conditions, and the underlying chemical mechanisms.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

methyl 3,4-diamino-2-bromobenzoate |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,10-11H2,1H3 |

InChI Key |

KBLDLYNLZMRNBY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)N)Br |

Origin of Product |

United States |

Applications As Versatile Building Blocks in Complex Organic Synthesis

Precursors for Bioactive Molecules and Medicinal Chemistry Scaffolds

The molecular framework of methyl 3,4-diamino-2-bromobenzoate is a privileged scaffold for the development of various bioactive compounds. Its functional groups serve as handles for constructing molecules with potential therapeutic applications.

Urolithin Derivatives: Urolithins are metabolites produced by gut microflora from dietary ellagic acid and have garnered interest for their potential health benefits. Synthetic urolithin derivatives are being explored as novel therapeutic agents. In one such exploration, this compound (referred to as methyl 4,5-diamino-2-bromobenzoate in the study) was synthesized from its dinitro precursor, methyl 2-bromo-4,5-dinitrobenzoate, through reduction with iron in acetic acid. nih.gov This diamino compound was then utilized in a multi-step synthesis to produce urolithin derivatives, which were investigated as potential non-competitive inhibitors of liver pyruvate (B1213749) kinase. nih.gov The synthesis pathway involved using the bromo-substituent for a Suzuki coupling reaction to form a biaryl structure, a key feature of the target urolithins. nih.gov

Antibacterial Agents: The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore found in a number of antibacterial drugs. nih.govnih.gov The o-phenylenediamine (B120857) structure of this compound makes it an ideal precursor for constructing fused heterocyclic systems like quinoxalines, which are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.gov The ability to build upon the quinoxaline (B1680401) core, which can be readily formed from the diamine, allows for the generation of new potential antibacterial agents. nih.govnih.gov

Protein Degrader Building Blocks: Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) is a rapidly emerging field in drug discovery. sigmaaldrich.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. bio-techne.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. sigmaaldrich.com this compound, with its multiple reactive sites (two amines, a bromo group, and an ester), is an excellent starting point for synthesizing fragments or linkers used in creating libraries of protein degraders. sigmaaldrich.combio-techne.com Each functional group can be selectively modified to explore the structure-activity relationship of novel degraders.

Construction of Fused Heterocyclic Systems

The vicinal diamine functionality is a classic and powerful tool for the synthesis of nitrogen-containing fused heterocycles.

Pyrimidines: Pyrimidine (B1678525) derivatives are of great interest due to their presence in nucleic acids and their wide range of pharmacological activities. nih.gov Specifically, 2,4-diaminopyrimidines are known intermediates in the preparation of potent therapeutic agents. google.com The diamino functionality of the title compound can be used as a synthon to construct fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which have shown significant antitumor activity. nih.gov

Quinoxalines: The most common and straightforward synthesis of the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.it this compound is a substituted o-phenylenediamine, making it a perfect substrate for this reaction. This allows for the preparation of highly functionalized quinoxalines, which can be further modified at the bromine and ester positions. nih.gov Quinoxaline derivatives are known to possess a wide array of biological activities and are important scaffolds in medicinal chemistry. nih.govsemanticscholar.org

Benzimidazoles: Benzimidazoles are another class of heterocyclic compounds with significant therapeutic importance, including antifungal applications. nih.gov They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). The diamino groups of this compound can readily undergo this cyclocondensation to yield substituted benzimidazoles, which can serve as lead compounds for further optimization in drug discovery programs. nih.gov

Synthesis of Polyfunctionalized Aromatic Compounds and Biaryls

The presence of a bromine atom on the aromatic ring is a key feature that allows for the introduction of further complexity through cross-coupling reactions.

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govgoogle.com This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds. A prime example is the synthesis of biaryl compounds, which are structures containing two directly linked aromatic rings. In the synthesis of urolithin derivatives, the bromine atom of an intermediate derived from this compound was coupled with a phenylboronic acid in a Suzuki reaction. nih.gov This step was crucial for constructing the core biaryl framework of the target molecule. nih.gov The resulting polyfunctionalized biaryl compound retains the other functional groups from the starting material, allowing for subsequent chemical transformations. nih.govresearchgate.net

| Reaction Type | Reactant Partner | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,2-Diketone | Quinoxaline | Antibacterial, Antiviral, Anticancer | nih.govnih.govchim.it |

| Cyclocondensation | Aldehyde/Carboxylic Acid | Benzimidazole (B57391) | Antifungal, Anthelmintic | nih.gov |

| Suzuki Coupling | Arylboronic Acid | Biaryl | Urolithin Derivatives, Polyfunctionalized Aromatics | nih.gov |

Contributions to Libraries for Drug Discovery and Material Science

A key strategy in modern drug discovery and material science is the generation of compound libraries—large collections of structurally diverse molecules that can be screened for desired properties. This compound is an ideal building block for combinatorial chemistry and library synthesis due to its orthogonally reactive functional groups.

Chemists can devise synthetic routes where each functional group is addressed sequentially or in parallel. For instance:

The vicinal diamines can be reacted with a panel of 1,2-dicarbonyl compounds to create a library of quinoxalines.

The bromine atom on each of these quinoxalines can then be subjected to a Suzuki coupling with a diverse set of boronic acids to introduce various aryl or heteroaryl groups.

Finally, the methyl ester can be hydrolyzed to the carboxylic acid and coupled with a library of amines to generate a vast array of amides.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic compounds like Methyl 3,4-diamino-2-bromobenzoate, the chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents (bromo, amino, and methyl carboxylate groups). While specific spectral data for this compound is not widely published, related compounds such as methyl 2-bromobenzoate (B1222928) and methyl 3-bromobenzoate show aromatic proton signals typically between δ 7.3 and 8.2 ppm. chemicalbook.comchemicalbook.com The amino group protons would likely appear as broad singlets, and the methyl ester protons would be a sharp singlet, typically around δ 3.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (around 166 ppm for related benzoate (B1203000) esters). rsc.org The carbons of the aromatic ring will appear in the range of approximately 110-150 ppm, with their specific shifts dictated by the attached functional groups. The methyl carbon of the ester group will be observed in the upfield region, usually around 52 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would show correlations between neighboring protons on the aromatic ring, aiding in their specific assignment. HSQC spectra would correlate each proton to its directly attached carbon atom, providing unambiguous C-H connections.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| -NH₂ | 3.5 - 5.0 (broad) | - |

| -OCH₃ | 3.8 - 4.0 | ~52 |

| C=O | - | ~167 |

| C-Br | - | ~115 |

| C-NH₂ | - | 135 - 145 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a benzene (B151609) ring.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS for exact mass and fragmentation analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺. Given the molecular formula C₈H₉BrN₂O₂, the expected monoisotopic mass is approximately 243.99 Da. uni.lu The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, an exact mass measurement would allow for the unambiguous determination of its molecular formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methyl carboxylate group (-COOCH₃). libretexts.org The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. chemguide.co.uklibretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the ester.

C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

C-O stretching: Bands in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-H stretching: For the aromatic and methyl groups, typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretching would likely produce strong signals in the Raman spectrum. The combination of FT-IR and Raman provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. nih.govnih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 | 3300 - 3500 |

| C=O (ester) | 1700 - 1730 | 1700 - 1730 |

| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O (ester) | 1000 - 1300 | 1000 - 1300 |

| C-N (amine) | 1250 - 1350 | 1250 - 1350 |

| C-Br | 500 - 650 | 500 - 650 |

X-ray Crystallography for Solid-State Structural Determination (of related compounds and derivatives)

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, X-ray crystallography could provide invaluable information on how the substituents influence the molecular packing and hydrogen bonding networks in the solid state. This information is crucial for understanding the physical properties of the material.

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. bldpharm.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would likely be effective for separating this compound from impurities. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. rsc.orgnih.gov An LC-MS system can be used to confirm the identity of the peak corresponding to this compound by analyzing its mass spectrum. This is particularly useful for identifying and quantifying impurities, even at very low levels. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a valuable technique. nih.gov While the amino groups in this compound might make it less suitable for direct GC analysis without derivatization, GC-MS could potentially be used to analyze related, more volatile derivatives or to detect volatile impurities. nih.gov

Computational and Theoretical Investigations of Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the reactivity of molecules. While specific DFT studies on methyl 3,4-diamino-2-bromobenzoate are not extensively documented, valuable insights can be drawn from studies on structurally related aryl halides. These studies help in understanding how the interplay of the bromo, amino, and methyl ester functional groups influences the electron distribution and reactivity of the aromatic ring.

For related brominated aromatic compounds, DFT calculations are often employed to determine key electronic properties. For instance, in a study of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, DFT was used to investigate its structural and electronic properties. nih.gov Such analyses typically involve the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are fundamental in predicting a molecule's reactivity towards electrophiles and nucleophiles. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity.

In the case of this compound, the amino groups are expected to be electron-donating, increasing the electron density of the benzene (B151609) ring and thus activating it towards electrophilic substitution. Conversely, the bromine atom and the methyl ester group are electron-withdrawing, which would deactivate the ring. The precise balance of these effects, and the regioselectivity of reactions, can be elucidated through DFT calculations of electrostatic potential maps and atomic charges. These calculations would reveal the most electron-rich and electron-poor sites in the molecule, thereby predicting the likely points of chemical attack.

Table 1: Predicted Electronic Properties of Aryl Halides from DFT Studies (Note: Data is illustrative and based on typical values for related compounds, not specific to this compound)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack, enhanced by amino groups. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack, influenced by bromo and ester groups. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| Electron Density | High on the aromatic ring at positions ortho and para to the amino groups. | Predicts sites for electrophilic substitution. |

| Partial Atomic Charges | Negative charges on nitrogen and oxygen atoms; positive charge on the carbonyl carbon. | Indicates sites for protonation, hydrogen bonding, and nucleophilic attack. |

Mechanistic Studies of Synthetic Transformations

The synthetic utility of this compound is likely centered around transformations involving its key functional groups: the diamino moieties, the bromo substituent, and the methyl ester. Mechanistic studies of reactions such as reductions, cyclizations, and coupling reactions are essential for optimizing reaction conditions and expanding the compound's applications in organic synthesis.

Reduction: The bromine atom can be removed via catalytic hydrogenation or other reductive dehalogenation methods. The mechanism of such reactions typically involves the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by a protonolysis or hydrogenolysis step to release the dehalogenated product.

Cyclization: The ortho-diamine functionality is a versatile precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. The reaction with aldehydes or carboxylic acids (or their derivatives) proceeds through an initial nucleophilic attack by one of the amino groups on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable benzimidazole (B57391) ring. Theoretical studies can model the transition states and intermediates of these cyclization pathways to understand the reaction kinetics and thermodynamics.

Coupling Reactions: The bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. For example, in Suzuki coupling reactions involving similar aryl bromides, the mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov DFT studies on such catalytic cycles can provide detailed information on the energies of intermediates and transition states, helping to explain the observed regioselectivity and efficiency of these reactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is important for understanding its three-dimensional structure and how it influences the molecule's properties and interactions. The primary sources of conformational flexibility are the rotation around the C-O bond of the ester group and the C-N bonds of the amino groups, as well as the pyramidal inversion of the amino groups.

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule over time. Such simulations would reveal the preferred orientations of the substituent groups and the energetic barriers between different conformations. This information is particularly relevant for understanding how the molecule might bind to a biological target or self-assemble in the solid state. For a related compound, 3,7-diamino-2,6-dinitro-1H,5H-pyrazolo-[1,2-a]pyrazole-1,5-dione, computational studies have highlighted the importance of molecular and crystal structures in determining its properties. semanticscholar.org

Investigation of Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonding and halogen bonding, are expected to play a crucial role in the supramolecular chemistry of this compound. These interactions govern the crystal packing of the molecule and its interactions with other molecules in solution.

Hydrogen Bonding: The two amino groups and the carbonyl oxygen of the ester group are potent hydrogen bond donors and acceptors, respectively. In the solid state, it is highly probable that an extensive network of intermolecular hydrogen bonds of the N-H···O and N-H···N types would be formed. Intramolecular hydrogen bonding between an amino group and the carbonyl oxygen, or between the two adjacent amino groups, is also possible and would influence the molecule's conformation. Studies on similar molecules have shown that hydrogen bonding can constitute a significant portion of the total weak interactions, profoundly influencing the crystal packing and stability. semanticscholar.org

Halogen Bonding: The bromine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov In the crystal structure of related bromo-substituted aromatic compounds, short Br···O or Br···N contacts are often observed, indicating the presence of halogen bonding. nsf.gov These interactions can be a significant structure-directing force in the solid state. nsf.gov The strength and directionality of these halogen bonds can be investigated using high-level quantum mechanical calculations.

Table 2: Predicted Non-Covalent Interactions for this compound (Note: This table is illustrative and based on the functional groups present in the molecule.)

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Hydrogen Bond | Amino group (N-H) | Carbonyl oxygen (C=O) | High (Inter- and potentially Intramolecular) |

| Hydrogen Bond | Amino group (N-H) | Amino group nitrogen (N) | High (Intermolecular) |

| Halogen Bond | Bromine atom | Carbonyl oxygen, Amino nitrogen | Moderate (Intermolecular) |

| π-π Stacking | Benzene ring | Benzene ring | Moderate (Intermolecular) |

Future Research Directions and Emerging Applications

Development of Sustainable and Atom-Economical Synthetic Approaches

The current synthetic routes to many aromatic amines often involve harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. Future research will likely focus on developing greener and more efficient methods for the synthesis of Methyl 3,4-diamino-2-bromobenzoate.

Furthermore, the development of atom-economical synthetic methods is crucial. Atom economy emphasizes the maximization of the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Future synthetic strategies for this compound could involve catalytic hydrogenation of nitroaromatics or the use of tandem reactions that combine several synthetic steps into a single, more efficient process. The goal is to design synthetic pathways that are not only high-yielding but also inherently safer and more sustainable.

Exploration of Novel Catalytic Transformations

The presence of both amino and bromo substituents on the aromatic ring of this compound makes it an intriguing candidate for the development of novel catalytic systems and transformations.

The two amino groups can act as ligands for metal centers, suggesting that derivatives of this compound could be used to synthesize novel metal-organic frameworks (MOFs) or other coordination complexes with catalytic activity. For instance, diamino-functionalized ligands have been successfully employed to create MOFs that exhibit catalytic properties in various organic reactions. Future work could explore the synthesis of such catalysts derived from this compound and evaluate their efficacy in reactions such as C-C coupling, hydrogenations, and oxidations.

The bromine atom provides a handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the construction of complex organic molecules. Research in this area could focus on utilizing this compound as a building block to synthesize novel heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. The strategic placement of the amino and bromo groups could also enable unique intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic systems.

Broadening the Scope in Materials Science and Functional Molecule Design

The unique substitution pattern of this compound also presents exciting opportunities in the field of materials science and the design of functional molecules.

The diamino functionality makes this compound a prime candidate for use as a monomer in the synthesis of high-performance polymers. For example, it could be polymerized with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to produce polyimides. A particularly interesting avenue would be its use in the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. The bromine atom could be retained in the polymer backbone to impart specific properties, such as flame retardancy, or it could be further functionalized post-polymerization to tune the material's characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.